molecular formula C10H8N2O3 B13664327 6-Methoxy-7-nitroquinoline

6-Methoxy-7-nitroquinoline

Cat. No.: B13664327
M. Wt: 204.18 g/mol
InChI Key: JYMFMBXHNJGXMY-UHFFFAOYSA-N
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Description

6-Methoxy-7-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C10H8N2O3 It is a derivative of quinoline, characterized by the presence of a methoxy group at the 6th position and a nitro group at the 7th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-7-nitroquinoline typically involves the nitration of 6-methoxyquinoline. One common method is the Skraup reaction, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like arsenic oxide and sulfuric acid . The reaction conditions must be carefully controlled to avoid violent reactions, with temperatures maintained between 105°C and 123°C during different stages of the process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-7-nitroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Reduction: 6-Methoxy-7-aminoquinoline.

    Oxidation: 6-Methoxy-7-quinolinecarboxaldehyde.

Scientific Research Applications

6-Methoxy-7-nitroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-7-nitroquinoline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    6-Methoxyquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    7-Nitroquinoline: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    8-Nitroquinoline: The nitro group is positioned differently, leading to variations in chemical reactivity and biological activity.

Uniqueness: 6-Methoxy-7-nitroquinoline is unique due to the combined presence of both methoxy and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

6-methoxy-7-nitroquinoline

InChI

InChI=1S/C10H8N2O3/c1-15-10-5-7-3-2-4-11-8(7)6-9(10)12(13)14/h2-6H,1H3

InChI Key

JYMFMBXHNJGXMY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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